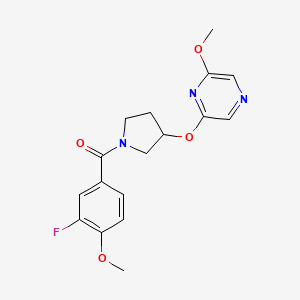
(3-Fluor-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is an intricate organic molecule, consisting of a blend of aromatic rings and heterocycles
Wissenschaftliche Forschungsanwendungen
Chemistry:
Employed as a reagent in organic synthesis to study reaction mechanisms and pathways.
Used as a building block in the synthesis of more complex organic molecules.
Biology:
Studied for its potential interactions with biological targets, such as enzymes or receptors.
Explored for its cytotoxic effects on various cell lines.
Medicine:
Investigated for its pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Evaluated for potential therapeutic applications in treating diseases or conditions.
Industry:
Utilized in material science for developing novel materials with specific properties.
Applied in chemical manufacturing for producing derivatives with unique functionalities.
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoro-4-methoxybenzoic acid and 6-methoxypyrazine.
Coupling Reactions: The 3-fluoro-4-methoxyphenyl moiety is synthesized by coupling 3-fluoro-4-methoxybenzoic acid with pyrrolidine through a carboxyl activation method using reagents like EDCI and HOBt.
Ether Formation: 6-methoxypyrazine is subsequently incorporated via a nucleophilic aromatic substitution reaction to form the ether linkage.
Purification: The final product is purified using column chromatography or recrystallization methods to achieve the desired purity.
Industrial production methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. Solvent-free techniques and green chemistry approaches may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidative processes primarily at the aromatic rings.
Reduction: Reduction reactions are possible but less common given the stability of the aromatic and heterocyclic structures.
Substitution: Substitution reactions at the aromatic rings are feasible, particularly electrophilic aromatic substitutions.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under mild conditions.
Major products formed from these reactions:
Oxidative degradation products, potentially leading to carboxylic acids or quinones.
Reduction leads to reduced derivatives with altered electronic properties.
Substitution yields halogenated compounds which could have different biological activities.
Wirkmechanismus
Molecular targets and pathways involved:
The compound likely interacts with specific proteins or enzymes, altering their activity.
Its methoxy and fluoro substituents contribute to its binding affinity and specificity towards molecular targets.
Could modulate signal transduction pathways, affecting cellular processes such as proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
(3-Methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyridine-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-chloropyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
This compound clearly opens doors for a wealth of scientific investigations, standing out for its unique combination of structural elements. Fascinating, isn’t it?
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(7-13(14)18)17(22)21-6-5-12(10-21)25-16-9-19-8-15(20-16)24-2/h3-4,7-9,12H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYEGYCRLDIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)


![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2437032.png)


![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2437035.png)
![3-ethyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2437040.png)

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)
![2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2437044.png)

![3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)
![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)
